molecular formula C14H18N2O4S B2511783 N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide CAS No. 1795084-67-1

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide

Cat. No.: B2511783
CAS No.: 1795084-67-1
M. Wt: 310.37
InChI Key: MIUXSPLXLIBLQA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline ring system substituted with a sulfonamide group and a hydroxy-methoxy-methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the functionalization of the quinoline ring. One common approach is the sulfonation of quinoline to introduce the sulfonamide group, followed by the attachment of the hydroxy-methoxy-methylpropyl side chain through a series of substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield quinoline-8-sulfonamide ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features suggest potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may participate in hydrogen bonding or other non-covalent interactions, while the sulfonamide group can form strong ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Lacks the hydroxy-methoxy-methylpropyl side chain, resulting in different chemical and biological properties.

    N-(2-hydroxypropyl)quinoline-8-sulfonamide:

    N-(3-methoxy-2-methylpropyl)quinoline-8-sulfonamide: Similar but lacks the hydroxy group, altering its chemical behavior and interactions.

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both hydroxy and methoxy groups, along with the sulfonamide moiety, allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-14(17,10-20-2)9-16-21(18,19)12-7-3-5-11-6-4-8-15-13(11)12/h3-8,16-17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXSPLXLIBLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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